molecular formula C30H22BNO3 B13692232 4-[2-Biphenylyl(dibenzo[b,d]furan-3-yl)amino]phenylboronic Acid

4-[2-Biphenylyl(dibenzo[b,d]furan-3-yl)amino]phenylboronic Acid

Cat. No.: B13692232
M. Wt: 455.3 g/mol
InChI Key: YOGBRPOESCAHJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-Biphenylyl(dibenzo[b,d]furan-3-yl)amino]phenylboronic Acid is a complex organic compound that features a boronic acid functional group. This compound is notable for its potential applications in various fields, including organic electronics, medicinal chemistry, and materials science. The presence of the dibenzo[b,d]furan moiety and the boronic acid group makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Biphenylyl(dibenzo[b,d]furan-3-yl)amino]phenylboronic Acid typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki coupling reaction, where a dibenzo[b,d]furan derivative is coupled with a boronic acid derivative under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-Biphenylyl(dibenzo[b,d]furan-3-yl)amino]phenylboronic Acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic reagents like bromine or chloromethane can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[2-Biphenylyl(dibenzo[b,d]furan-3-yl)amino]phenylboronic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-Biphenylyl(dibenzo[b,d]furan-3-yl)amino]phenylboronic Acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The dibenzo[b,d]furan moiety contributes to the compound’s stability and electronic properties, enhancing its effectiveness in various applications .

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran-4-boronic Acid: Similar in structure but lacks the biphenyl and amino groups.

    4-(Dibenzo[b,d]furan-4-yl)aniline: Contains the dibenzo[b,d]furan and aniline moieties but lacks the boronic acid group.

Uniqueness

4-[2-Biphenylyl(dibenzo[b,d]furan-3-yl)amino]phenylboronic Acid is unique due to the combination of the boronic acid group, the dibenzo[b,d]furan moiety, and the biphenyl structure. This combination imparts unique chemical and physical properties, making it suitable for a wide range of applications in different fields .

Properties

Molecular Formula

C30H22BNO3

Molecular Weight

455.3 g/mol

IUPAC Name

[4-(N-dibenzofuran-3-yl-2-phenylanilino)phenyl]boronic acid

InChI

InChI=1S/C30H22BNO3/c33-31(34)22-14-16-23(17-15-22)32(28-12-6-4-10-25(28)21-8-2-1-3-9-21)24-18-19-27-26-11-5-7-13-29(26)35-30(27)20-24/h1-20,33-34H

InChI Key

YOGBRPOESCAHJW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)N(C2=CC3=C(C=C2)C4=CC=CC=C4O3)C5=CC=CC=C5C6=CC=CC=C6)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.